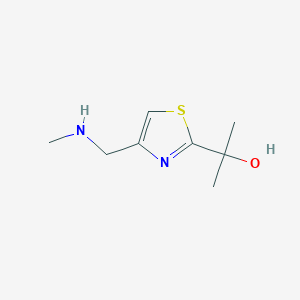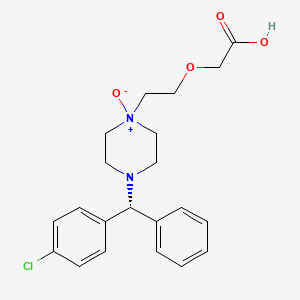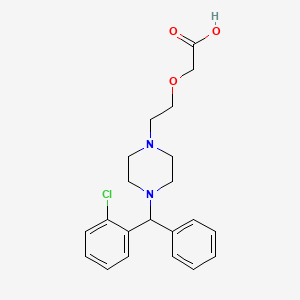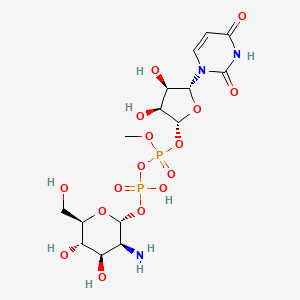
2-(4-((Methylamino)methyl)thiazol-2-yl)propan-2-ol
説明
“2-(4-((Methylamino)methyl)thiazol-2-yl)propan-2-ol” is a chemical compound with the molecular formula C8H14N2OS . It is also known by other names such as Cobicistat Impurity HCl .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a ring structure consisting of three carbon atoms, one nitrogen atom, and one sulfur atom . The compound also contains a methylamino group and a propan-2-ol group .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 186.28 g/mol . It has a topological polar surface area of 73.4 Ų, indicating its polarity . The compound has a complexity of 152, as computed by Cactvs 3.4.6.11 .
科学的研究の応用
Pharmaceutical Research
Cobicistat impurities reference standards are useful in pharmaceutical research . They play a crucial role in various stages of drug development and production:
- Stability Studies : These studies require the use of impurity standards to understand how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light .
Identification of Unknown Impurities
In pharmaceutical research, Cobicistat impurities can be used to identify unknown impurities in a drug substance . This is crucial for ensuring the safety and efficacy of the drug.
Assessment of Genotoxic Potential
Cobicistat impurities can also be used to assess the genotoxic potential of a drug substance . Genotoxic substances are those that can cause genetic mutations and possibly lead to cancer. Therefore, assessing the genotoxic potential is an important part of drug safety evaluation.
Custom Synthesis
Cobicistat impurities can be used in custom synthesis for research purposes . For example, Cobicistat Impurity 18, which has a molecular formula of C23H27N3O2S : HCl and a molecular weight of 409.5 : 36.5, can be synthesized for specific research needs .
Ion Chromatography (IC)
Cobicistat impurities can be used in Ion Chromatography (IC), an analytical technique used for the separation and quantification of anions and cations in aqueous samples . High-purity, well-defined reference materials like Cobicistat impurities are ideal for low-ppm level quantification or trace analysis .
Drug Metabolism Studies
Cobicistat impurities can be used in drug metabolism studies . These studies are crucial in understanding how a drug is absorbed, distributed, metabolized, and excreted in the body. The impurities can help identify the metabolic pathways and the potential metabolites formed.
Toxicology Studies
Cobicistat impurities can also be used in toxicology studies . These studies are important to assess the safety of a drug. The impurities can help determine the toxic effects of a drug and its metabolites.
将来の方向性
特性
IUPAC Name |
2-[4-(methylaminomethyl)-1,3-thiazol-2-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2OS/c1-8(2,11)7-10-6(4-9-3)5-12-7/h5,9,11H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDSMGBSRJCUTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=CS1)CNC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((Methylamino)methyl)thiazol-2-yl)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate](/img/structure/B600805.png)



![1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride](/img/structure/B600811.png)

![5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride](/img/structure/B600813.png)


